

# LEQ803: A Comprehensive Technical Guide to the N-Desmethyl Metabolite of Ribociclib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LEQ803**

Cat. No.: **B3180018**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**LEQ803**, also known as N-Desmethyl Ribociclib, is a primary metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. Formed predominantly through cytochrome P450 3A4 (CYP3A4) mediated metabolism, **LEQ803** is a significant circulating entity following the administration of Ribociclib. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological characteristics of **LEQ803**. Detailed experimental protocols for its quantification and the study of its metabolic generation are also presented. While the *in vivo* pharmacological activity of **LEQ803** is not considered clinically relevant, this document aims to provide a comprehensive resource for researchers investigating the metabolism and disposition of Ribociclib.

## Chemical Structure and Properties

**LEQ803** is structurally similar to its parent compound, Ribociclib, with the primary difference being the absence of a methyl group on the dimethylcarboxamide moiety.

Chemical Structure:

- IUPAC Name: 7-cyclopentyl-N-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide

- CAS Number: 1211441-59-6
- Molecular Formula: C<sub>22</sub>H<sub>28</sub>N<sub>8</sub>O
- SMILES: O=C(C1=CC2=C(N1C3CCCC3)N=C(NC4=NC=C(N5CCNCC5)C=C4)N=C2)NC

#### Physicochemical Properties:

The following table summarizes the key physicochemical properties of **LEQ803**.

| Property             | Value                                                                                                                            | Reference |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Weight     | 420.51 g/mol                                                                                                                     | [1]       |
| Appearance           | Solid, Light yellow to yellow                                                                                                    | [2]       |
| Solubility           | DMSO: 4.17 mg/mL (9.92 mM)<br>with ultrasonic and warming to<br>60°C. Note: Product is<br>hygroscopic, use newly<br>opened DMSO. | [2]       |
| Storage (Powder)     | -20°C for 3 years; 4°C for 2<br>years                                                                                            | [2]       |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1<br>month                                                                                         | [2][3]    |

## Biological Activity and Pharmacokinetics

**LEQ803** is a major metabolite of Ribociclib, a potent and selective inhibitor of CDK4 and CDK6. While Ribociclib's primary mechanism of action is the inhibition of these kinases, leading to cell cycle arrest in the G1 phase, the specific *in vitro* inhibitory activity of **LEQ803** against CDK4 and CDK6 is not widely reported in publicly available literature. However, it has been stated that **LEQ803** does not have a clinically relevant contribution to the pharmacological activity of Ribociclib *in vivo*.

#### Pharmacokinetic Properties:

The pharmacokinetic profile of **LEQ803** has been characterized in human studies following the administration of Ribociclib.

| Parameter                                       | Value                             | Condition                                                                        | Reference |
|-------------------------------------------------|-----------------------------------|----------------------------------------------------------------------------------|-----------|
| Tmax (Median)                                   | 4.0 hours                         | Following repeated daily administration of 600 mg Ribociclib in cancer patients. | [4]       |
| T1/2 (Mean)                                     | 31.4 hours                        | Following repeated daily administration of 600 mg Ribociclib in cancer patients. | [4]       |
| AUC <sub>0-24</sub> h Ratio (LEQ803/Ribociclib) | Approximately 8% (geometric mean) | At a 600 mg single and multiple dose level of Ribociclib.                        | [4]       |
| Metabolic Ratio (Oral Administration)           | 0.198                             | LEQ803-to-Ribociclib ratio.                                                      | [5]       |
| Metabolic Ratio (Intravenous Infusion)          | 0.125                             | LEQ803-to-Ribociclib ratio.                                                      | [5]       |

## Signaling Pathways and Metabolic Generation

### Ribociclib Signaling Pathway

Ribociclib exerts its therapeutic effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of CDK4/6 inhibition by Ribociclib.

## Metabolic Pathway of LEQ803 Formation

**LEQ803** is formed from Ribociclib primarily through N-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Ribociclib to **LEQ803** via CYP3A4.

## Experimental Protocols

### Quantification of LEQ803 in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of **LEQ803** in human plasma. Specific parameters may require optimization based on the instrumentation used.



[Click to download full resolution via product page](#)

Caption: General workflow for **LEQ803** quantification in plasma.

Methodology Details:

- Sample Preparation:
  - To 50 µL of human plasma, add a suitable internal standard.
  - Precipitate proteins by adding 3 volumes of acetonitrile containing 0.1% (v/v) formic acid.
  - Vortex mix and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and dilute as necessary before injection.
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used (e.g., YMC-Triart C18, 2.0 x 30 mm, 1.9 µm).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in an organic solvent mixture (e.g., acetonitrile:isopropanol 8:2 v/v).
  - Gradient: A gradient elution is employed to separate the analyte from matrix components.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Heated electrospray ionization (HESI) in positive ion mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for **LEQ803** and the internal standard must be optimized.
- Quantification:

- A calibration curve is constructed by analyzing standards of known **LEQ803** concentrations in blank plasma.
- The concentration of **LEQ803** in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

## In Vitro Metabolism of Ribociclib in Human Liver Microsomes

This protocol outlines a typical experiment to study the formation of **LEQ803** from Ribociclib using human liver microsomes (HLM).

### Methodology Details:

- Reaction Mixture:
  - Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing MgCl<sub>2</sub> (e.g., 5 mM).
  - Add pooled human liver microsomes (e.g., 0.4 mg protein/mL).
  - Add Ribociclib (substrate) at various concentrations to determine enzyme kinetics.
- Incubation:
  - Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
  - Initiate the metabolic reaction by adding a cofactor, typically NADPH.
  - Incubate at 37°C with gentle shaking for a defined period.
- Reaction Termination and Sample Processing:
  - Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
  - Centrifuge to pellet the microsomes.

- Analyze the supernatant for the presence and quantity of **LEQ803** using a validated LC-MS/MS method as described in section 4.1.
- Enzyme Phenotyping (Optional):
  - To identify the specific CYP enzymes involved, incubations can be performed with recombinant human CYP enzymes or in the presence of selective chemical inhibitors of different CYP isoforms.

## Conclusion

**LEQ803** is a key metabolite of Ribociclib, formed through CYP3A4-mediated N-demethylation. While its direct pharmacological contribution to the overall efficacy of Ribociclib is considered minimal, a thorough understanding of its formation, properties, and pharmacokinetics is crucial for a complete characterization of the parent drug's disposition in humans. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the role of **LEQ803** in the context of Ribociclib therapy. Further studies to elucidate the precise in vitro inhibitory activity of **LEQ803** against CDK4 and CDK6 would provide valuable information for the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer | MDPI [mdpi.com]
- 2. Ribociclib and Abemaciclib: CDK4/6 Inhibitors for the Treatment of Hormone Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LEQ803: A Comprehensive Technical Guide to the N-Desmethyl Metabolite of Ribociclib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3180018#leq803-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)